molecular formula C10H13NO2S B8698871 Methyl 2-(2-aminobenzylthio)acetate

Methyl 2-(2-aminobenzylthio)acetate

Cat. No.: B8698871
M. Wt: 211.28 g/mol
InChI Key: SNUNDARWDNTCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-aminobenzylthio)acetate is a sulfur-containing ester derivative characterized by a methyl acetate backbone linked to a 2-aminobenzylthio group. Its structure combines a thioether (C–S–C) bridge, an aromatic benzyl ring with an amine substituent at the ortho position, and a methyl ester moiety. The amino group enhances nucleophilicity and hydrogen-bonding capacity, distinguishing it from analogs with electron-withdrawing substituents .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

methyl 2-[(2-aminophenyl)methylsulfanyl]acetate

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)7-14-6-8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3

InChI Key

SNUNDARWDNTCNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCC1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and properties are influenced by its substituents. Key analogues include:

Compound Name Substituent on Benzyl Group Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-(2-aminobenzylthio)acetate –NH₂ (amino) C₁₀H₁₃NO₂S ~227.28* Electron-donating NH₂; hydrogen-bonding capability
Methyl 2-(2-nitrobenzylthio)acetate –NO₂ (nitro) C₁₀H₁₁NO₄S 241.26 Electron-withdrawing NO₂; increased stability, reduced nucleophilicity
Methyl 2-(methylthio)acetate –CH₃ (methyl) C₄H₈O₂S 120.17 Simple alkyl substituent; lower steric hindrance
Methyl 2-thienyl acetate Thienyl (heteroaromatic) C₇H₈O₂S 156.20 Enhanced aromaticity; different electronic profile

Key Observations :

  • Amino vs. Nitro Groups: The amino group in this compound promotes hydrogen bonding (e.g., N–H⋯O/N interactions) and nucleophilic reactivity, whereas the nitro group in its nitro analogue enhances thermal stability but reduces solubility in polar solvents .
  • Thioether vs. Oxygen Ethers : Thioethers exhibit weaker hydrogen-bonding capacity compared to oxygen ethers but offer greater resistance to oxidation.
Physicochemical Properties
  • Hydrogen Bonding: The amino group enables intramolecular interactions (e.g., N–H⋯O), as seen in for a hydroxyl-tetrazole derivative. This contrasts with Methyl 2-(methylthio)acetate, which lacks H-bond donors .
  • Solubility: this compound is expected to exhibit higher solubility in polar solvents (e.g., DMSO, methanol) than its nitro counterpart due to the amino group’s polarity.
  • Thermal Stability: Nitro-substituted derivatives (e.g., Methyl 2-(2-nitrobenzylthio)acetate) likely have higher melting points and thermal stability compared to amino-substituted analogs .

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